molecular formula C12H19NO3 B2757046 1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one CAS No. 2175198-77-1

1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one

Cat. No.: B2757046
CAS No.: 2175198-77-1
M. Wt: 225.288
InChI Key: DESIDCDDDUSMMC-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,8-dioxa-4-azaspiro[55]undecan-4-yl)prop-2-en-1-one is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

    Introduction of the Propenone Group: The propenone group is introduced via a condensation reaction between the spirocyclic intermediate and an appropriate aldehyde or ketone. This step may require a base catalyst and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the propenone group, where nucleophiles such as amines or thiols can replace the existing functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of spirocyclic frameworks.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: Depending on its structure, the compound could influence signaling pathways, metabolic processes, or gene expression, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
  • 1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)but-2-en-1-one

Uniqueness

1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one stands out due to its specific spirocyclic structure and the presence of both dioxane and azaspiro moieties. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-3-11(14)13-7-10(2)16-12(8-13)5-4-6-15-9-12/h3,10H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESIDCDDDUSMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCCOC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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